molecular formula C13H24O B13782534 1-Tridecyn-4-ol CAS No. 74646-37-0

1-Tridecyn-4-ol

Katalognummer: B13782534
CAS-Nummer: 74646-37-0
Molekulargewicht: 196.33 g/mol
InChI-Schlüssel: WKKSFTVFBMVRFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Tridecyn-4-ol is an organic compound with the molecular formula C13H24O. It is a member of the alkyne family, characterized by a triple bond between carbon atoms. This compound is notable for its unique structure, which includes a hydroxyl group (-OH) attached to the fourth carbon of a tridecyn chain. Its CAS number is 74646-37-0 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Tridecyn-4-ol can be synthesized through various methods. One common approach involves the reaction of 1-bromo-4-tridecyne with a suitable base, such as sodium hydroxide, in the presence of a solvent like ethanol. This reaction typically occurs under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 1-tridecyne in the presence of a palladium catalyst. This method ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Tridecyn-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-Tridecyn-4-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Tridecyn-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the triple bond can participate in reactions that modify the activity of enzymes and other proteins .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Tridecyn-4-ol’s unique combination of a hydroxyl group and a triple bond makes it particularly versatile in chemical synthesis and research applications. Its ability to undergo a wide range of reactions and form various derivatives sets it apart from similar compounds .

Eigenschaften

CAS-Nummer

74646-37-0

Molekularformel

C13H24O

Molekulargewicht

196.33 g/mol

IUPAC-Name

tridec-1-yn-4-ol

InChI

InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h2,13-14H,3,5-12H2,1H3

InChI-Schlüssel

WKKSFTVFBMVRFI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC(CC#C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.